Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate
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Overview
Description
Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate is a chemical compound with the following structural formula:
CH3CH(NH2)COOCH3
It belongs to the class of amino acid derivatives and is commonly used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes:
The synthesis of Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate involves several steps. One common synthetic route includes the following reactions:
-
Bromination
- Start with 2-fluorobenzaldehyde.
- React it with bromine to introduce the bromine atom at the para position.
- Obtain 4-bromo-2-fluorobenzaldehyde.
-
Reductive Amination
- Combine 4-bromo-2-fluorobenzaldehyde with methylamine.
- Use a reducing agent (such as sodium borohydride) to form the desired product, this compound.
Industrial Production:
Industrial-scale production methods may vary, but they typically involve efficient and scalable processes based on the synthetic routes mentioned above.
Chemical Reactions Analysis
Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate can undergo various chemical reactions:
Reduction: Reduction of the carbonyl group to form the corresponding alcohol.
Substitution: Substitution reactions at the bromine or fluorine positions.
Ester Hydrolysis: Hydrolysis of the ester bond to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Investigated for its reactivity in various reactions.
Biology and Medicine:
- May have potential pharmacological applications due to its structural features.
- Research into its biological activity and potential drug development.
Industry:
- Used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The exact mechanism by which Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate exerts its effects remains an active area of study. It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate stands out due to its unique combination of fluorine and bromine substituents. Similar compounds include other amino acid derivatives and related esters.
Properties
IUPAC Name |
methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9H,4,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRVNDVYGDWWHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)Br)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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